UV-Induced Crosslinking Efficiency of N-(4-Hydroxyphenyl)acrylamide Polymers vs. Unmodified Acrylamide
The homopolymer of N-(4-hydroxyphenyl)acrylamide (NHPA) undergoes UV-triggered covalent crosslinking when co-assembled with diazoresin (DR). This property is conferred by the para-hydroxyphenyl group. In contrast, simple polyacrylamide (pAAm) lacks this phenolic hydrogen-bond donor functionality. [1]
| Evidence Dimension | UV-induced covalent crosslinking / film stability |
|---|---|
| Target Compound Data | Irradiated DR/NHPA multilayer film showed no observable change after immersion in DMF at 20°C for 12 hours. |
| Comparator Or Baseline | Unirradiated DR/NHPA film (physically crosslinked via H-bonds) was completely destroyed after immersion in DMF at 20°C for 20 minutes. |
| Quantified Difference | >36× improvement in DMF stability time (12 hours vs. 20 minutes). |
| Conditions | Multilayer films prepared via H-bonding self-assembly of diazoresin (DR) and poly(N-4-hydroxyphenyl acrylamide) (NHPA); UV irradiation; stability tested by immersion in dimethylformamide (DMF) at 20°C. [1] |
Why This Matters
This photo-patterning capability enables the fabrication of solvent-resistant, structured coatings and photoresist materials, a functionality absent in simple polyacrylamide.
- [1] Yang, Z.-H., Cao, T.-B., Chen, J.-Y., & Cao, W.-X. (2002). Self-assembly of Diazoresin and P[N-(4-hydroxyphenyl)acrylamide via H-bonding Interaction. Chemical Journal of Chinese Universities, 23(2), 342–344. DOI:10.3321/j.issn:0251-0790.2002.02.048. View Source
